REACTION_SMILES
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[CH2:14]([Li:15])[CH2:16][CH2:17][CH3:18].[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:1][C:2]1([CH3:13])[CH2:3][CH2:4][S:5][c:6]2[cH:7][cH:8][c:9]([Br:12])[cH:10][c:11]21.[Cl-:24].[NH4+:25].[O:19]=[CH:20][N:21]([CH3:22])[CH3:23]>>[CH3:1][C:2]1([CH3:13])[CH2:3][CH2:4][S:5][c:6]2[cH:7][cH:8][c:9]([CH:20]=[O:19])[cH:10][c:11]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCSc2ccc(Br)cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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CC1(C)CCSc2ccc(C=O)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |